Tilmicosin Phosphate is a semi-synthetic macrolide antibiotic primarily used in veterinary medicine. [] It is a derivative of Tylosin, another macrolide antibiotic. [] Its primary role in scientific research stems from its potent antimicrobial activity against various bacterial pathogens, particularly those causing respiratory diseases in livestock and poultry. [, , , ]
Tilmicosin phosphate belongs to the class of macrolide antibiotics. It is synthesized from tylosin, which is produced by the fermentation of Streptomyces fradiae. Tilmicosin phosphate is specifically designed to enhance the efficacy and stability of tilmicosin in pharmaceutical formulations. Its primary use is in veterinary medicine, particularly for treating bovine respiratory disease and other infections in poultry and swine.
The synthesis of tilmicosin phosphate involves several key steps:
Tilmicosin phosphate has a complex molecular structure characterized by a macrolide ring system typical of antibiotics in its class. Its molecular formula is , with a molar mass of approximately 880.12 g/mol. The structure includes:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are often employed to confirm the structure and purity of tilmicosin phosphate.
Tilmicosin phosphate can undergo several chemical reactions:
Tilmicosin phosphate exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, blocking peptide bond formation during translation. This action effectively halts bacterial growth and replication, making it bacteriostatic against a wide range of Gram-positive bacteria and some Gram-negative strains.
The drug's lipophilicity allows it to penetrate bacterial membranes effectively, enhancing its therapeutic action in respiratory tissues where infections are common .
Tilmicosin phosphate exhibits several notable physical and chemical properties:
These properties make tilmicosin phosphate an effective choice for veterinary applications where stability and solubility are crucial.
Tilmicosin phosphate is primarily used in veterinary medicine for:
Tilmicosin phosphate is a semi-synthetic 16-membered ring macrolide antibiotic derived from tylosin, specifically developed for veterinary use. Its potent activity against Gram-negative respiratory pathogens stems from multifaceted mechanisms, including ribosomal targeting, disruption of protein synthesis, and synergistic interactions with host immunity [1] [8].
Tilmicosin exerts bactericidal effects against key Gram-negative pathogens (Actinobacillus pleuropneumoniae, Pasteurella multocida, Mannheimia haemolytica, Haemophilus parasuis) by reversibly binding to the 23S rRNA within the 50S ribosomal subunit. This binding occurs near the peptidyl transferase center, specifically interacting with nucleotide A2058 [1] [6] [8]. The drug’s three charged nitrogen atoms enhance affinity for bacterial ribosomes, while its lipophilic nature facilitates penetration through the outer membranes of Gram-negative bacteria [1] [4]. Unlike earlier macrolides, tilmicosin maintains efficacy against select Gram-negatives due to optimized molecular stability and reduced susceptibility to efflux mechanisms [6] [8].
Binding to the 50S ribosomal subunit inhibits protein synthesis through two primary pathways:
Tilmicosin shows significant efficacy against A. pleuropneumoniae, the causative agent of porcine pleuropneumonia. In a multisite trial using a seeder-pig model, pigs fed tilmicosin (200 g/ton feed) exhibited [2]:
Table 1: Efficacy of Tilmicosin Against A. pleuropneumoniae Serotype 1 in Pigs [2]
Parameter | Tilmicosin-Treated Pigs | Untreated Controls | P-value |
---|---|---|---|
Pigs with lung lesions (%) | 24% | 72% | <0.05 |
Average pneumonic lung (%) | 5.8% | 18.3% | <0.05 |
A. pleuropneumoniae isolation rate | 31% | 79% | <0.05 |
Average daily weight gain | 0.74 kg/day | 0.52 kg/day | <0.05 |
Serotype-specific susceptibility varies, with serotypes 1 and 5 (prevalent in North America) showing consistent susceptibility. This correlates with tilmicosin’s prolonged lung retention—concentrations in bronchial fluid reach 40× plasma levels in cattle and 680× plasma levels in pigs—ensuring sustained exposure to respiratory pathogens [1] [6] [7].
Beyond direct antibacterial effects, tilmicosin enhances host defense mechanisms through immunomodulation:
Table 2: PK/PD Targets for Tilmicosin Against Pasteurella multocida in Pigs [7]
Effectiveness Endpoint | PK/PD Index | Magnitude (h) | Dosage (mg/kg) |
---|---|---|---|
1/3-log reduction | AUC24h/MIC | 19.65 | 30 |
1/2-log reduction | AUC24h/MIC | 23.86 | 40 |
3/4-log reduction | AUC24h/MIC | 35.77 | 50 |
These immunomodulatory effects explain why tilmicosin’s clinical efficacy exceeds predictions based solely on in vitro MIC values. For instance, in bovine respiratory disease, tilmicosin outperforms oxytetracycline despite similar MICs against M. haemolytica, likely due to combined antibacterial and anti-inflammatory actions [3] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: